molecular formula C10H10BrNOS B13081569 (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol

Cat. No.: B13081569
M. Wt: 272.16 g/mol
InChI Key: SCMBISHNVSLGPB-UHFFFAOYSA-N
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Description

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 g/mol This compound features a pyrrole ring substituted with a bromine atom and a methyl group, as well as a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KSCN, Pd catalysts

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: De-brominated products

    Substitution: Azides, thiocyanates, and other substituted derivatives

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a brominated pyrrole ring and a thiophene ring attached to a methanol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

(3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3

InChI Key

SCMBISHNVSLGPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(C2=CC=CS2)O)Br

Origin of Product

United States

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